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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle fir die Modifizierung von
Siliziumwafer-Oberflachen unter Verwendung von Trichlormethylsilan (TCSM). Das Ziel ist
die Erzeugung einer hydrophoben Oberflache durch die kovalente Bindung von Methylgruppen
an die Waferoberflache. Diese Modifikation ist ein entscheidender Schritt in einer Vielzahl von
Anwendungen, darunter die Herstellung von Biosensoren, die Entwicklung von
Zellkulturplattformen und die Untersuchung von Arzneimittel-Wirkstofftrager-Interaktionen.

Einleitung

Die Oberflachenfunktionalisierung von Siliziumwafern ist ein grundlegender Prozess in der
Materialwissenschaft und der Halbleiterindustrie. Trichlormethylsilan (CHsSiCls), auch als
Methyltrichlorsilan bekannt, ist ein reaktives Organosilicium-Monomer, das haufig zur
Silanisierung von Oberflachen verwendet wird.[1] Die drei Chlorgruppen reagieren mit den
Hydroxylgruppen (-OH) auf der Oberflache eines Siliziumwafers, die typischerweise durch eine
native Oxidschicht vorhanden sind. Diese Reaktion fuhrt zur Bildung einer stabilen, kovalent
gebundenen selbstorganisierenden Monoschicht (Self-Assembled Monolayer, SAM) mit nach
aul3en gerichteten Methylgruppen, was die Oberflachenenergie drastisch reduziert und die
Hydrophobizitét erhoht.
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Die Kontrolle der Oberflacheneigenschaften ist flr zahlreiche Anwendungen in der Forschung
und Arzneimittelentwicklung von entscheidender Bedeutung. Eine hydrophobe Oberflache
kann beispielsweise die unspezifische Adsorption von Proteinen reduzieren, die Zelladhasion
steuern oder als stabile Basis fur die weitere Funktionalisierung mit spezifischen Biomolekulen
dienen.

Quantitative Datenzusammenfassung

Die Effektivitat der Oberflachenmodifizierung wird durch verschiedene Techniken quantifiziert.
Die gebrauchlichsten sind die Kontaktwinkelgoniometrie zur Bestimmung der Hydrophobizitat
und die Réntgenphotoelektronenspektroskopie (XPS) zur Analyse der elementaren
Zusammensetzung der Oberflache.

Tabelle 1: Typische Kontaktwinkel von Wasser auf Siliziumwafern vor und nach der
Modifizierung mit Trichlormethylsilan.

Oberflachenzustand Typischer Kontaktwinkel (°)

Unbehandelter Siliziumwafer (mit nativer
Oxidschicht)

15-30

Mit Piranha-L&sung gereinigter (hydroxylierter)
Wafer

<10

Nach der Maodifizierung mit Trichlormethylsilan 90 - 110

Hinweis: Die genauen Werte kénnen je nach Reinheit der Reagenzien,
Umgebungsbedingungen und Prozessparametern variieren.

Tabelle 2: Typische XPS-Bindungsenergiebereiche fur die Analyse von mit
Trichlormethylsilan modifizierten Siliziumwafern.
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Typischer

Element (Orbital) Chemischer Zustand Bindungsenergiebereich
(eV)

Si 2p Si-Si (Substrat) 99.3-99.8

Si 2p Si-O (Siliziumdioxid) 103.0 - 103.8[2][3]

Si2p Si-C / Si-O-Si (Silan-Schicht) 101.5 - 102.5[2][4]

Cls C-Si ~284.0

C-C / C-H (Adventitious
Cls 284.8 - 285.2
Carbon & Methylgruppen)

O1s Si-O (Siliziumdioxid / Silan) 532.0 - 533.0

Experimentelle Protokolle

Es gibt zwei priméare Methoden zur Aufbringung von Trichlormethylsilan auf Siliziumwafer: die
Losungsphasenabscheidung und die Dampfphasenabscheidung. Die Dampfphasenmethode
wird oft bevorzugt, da sie zu gleichmaRigeren Schichten mit weniger Agglomeration fiihrt.[4]

Protokoll 1: Oberflachenvorbereitung (Wafer-Reinigung
und Hydroxylierung)

Eine sorgfaltige Reinigung ist entscheidend fiir die Bildung einer homogenen Monoschicht. Ziel
ist es, organische Verunreinigungen zu entfernen und die Oberflache mit Hydroxylgruppen zu
versehen.

Materialien:

Siliziumwafer

Schwefelsaure (H2SOa4, 98%)

Wasserstoffperoxid (H202, 30%)

Deionisiertes Wasser (DI-Wasser)
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Isopropanol (IPA)

Stickstoffgas (N2)

Becherglaser (hitzebestandig)

Pinzetten (sdurebestandig)

Sicherheitshinweis: Piranha-Ldsung ist extrem atzend und reaktiv. Es missen jederzeit
angemessene personliche Schutzausristung (Gesichtsschutz, saurebestandige Handschuhe,
Laborkittel) getragen und in einem Abzug gearbeitet werden.

Vorgehensweise:

o Vorbereitung der Piranha-Lésung: In einem sauberen Becherglas vorsichtig 1 Teil 30%iges
Wasserstoffperoxid zu 3 Teilen konzentrierter Schwefelsaure geben. Achtung: Die Losung ist
stark exotherm!

o Wafer-Immersion: Die Siliziumwafer fir 10-15 Minuten in die hei3e Piranha-Lésung
eintauchen.

o Spulen: Die Wafer vorsichtig aus der Piranha-Lésung nehmen und ausgiebig mit DI-Wasser
spulen.

o Weitere Reinigung: Die Wafer nacheinander mit DI-Wasser, Isopropanol und erneut mit DI-
Wasser spulen.

o Trocknen: Die Wafer unter einem Strom hochreinen Stickstoffgases trocknen.

» Aktivierung (optional, aber empfohlen): Fir eine maximale Hydroxylierung kdnnen die Wafer
vor der Silanisierung fir 5-10 Minuten einem Sauerstoffplasma ausgesetzt werden.

Protokoll 2: Modifizierung durch
Dampfphasenabscheidung

Diese Methode minimiert die Polymerisation des Silans in der Losung und fihrt zu einer
qualitativ hochwertigen Monoschicht.
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Materialien:

Gereinigte, hydroxylierte Siliziumwafer

Trichlormethylsilan (TCSM)

Ein Vakuum-Exsikkator oder eine spezielle Reaktionskammer
Kleine offene Gefalie (z.B. Uhrglaser)

Vakuumpumpe

Vorgehensweise:

Setup: Die gereinigten Wafer in den Exsikkator legen. Ein kleines, mit einigen Tropfen (~100
uL) Trichlormethylsilan gefilltes Uhrglas ebenfalls in den Exsikkator stellen, aber entfernt
von den Wafern.

Evakuierung: Den Exsikkator verschliel3en und mit der Vakuumpumpe fir einige Minuten
evakuieren, um eine Atmosphare aus TCSM-Dampf zu erzeugen.

Reaktion: Den Exsikkator unter Vakuum fir 1-4 Stunden bei Raumtemperatur stehen lassen.
Die genaue Zeit kann je nach gewtnschter Schichtdichte optimiert werden.

Spulen: Den Exsikkator bellften, die Wafer enthehmen und nacheinander mit einem
trockenen, inerten Losungsmittel wie Toluol oder Hexan und anschliel3end mit Isopropanol
spulen, um nicht-kovalent gebundene Silanmolekiile zu entfernen.

Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

Ausharten: Um die Bildung eines stabilen Siloxan-Netzwerks zu férdern, die Wafer fiir 30-60
Minuten bei 110-120°C im Ofen backen.[2]

Protokoll 3: Modifizierung durch
Losungsphasenabscheidung

Obwonhl anfalliger fur die Bildung von Aggregaten, ist diese Methode einfacher in der

Durchfihrung.
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Materialien:

Gereinigte, hydroxylierte Siliziumwafer

Trichlormethylsilan (TCSM)

Wasserfreies Toluol (oder ein anderes wasserfreies, inertes Losungsmittel)

Isopropanol (IPA)

Stickstoffgas (N2)

Sicherheitshinweis: Arbeiten Sie in einer trockenen Atmosphére (z.B. Glovebox oder unter
Inertgas), um eine vorzeitige Hydrolyse des Silans zu verhindern.

Vorgehensweise:

o Losungsherstellung: Eine 1-2% (v/v) Lésung von Trichlormethylsilan in wasserfreiem Toluol
herstellen.

o Wafer-Immersion: Die gereinigten Wafer fir 15-60 Minuten in die Silanldsung eintauchen.
Kirzere Zeiten (sogar Sekunden) kénnen bereits zu einer signifikanten Hydrophobierung
fuhren.[5]

e Spulen: Die Wafer aus der Losung nehmen und grindlich mit frischem, wasserfreiem Toluol
und anschlie3end mit Isopropanol spulen.

o Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.
o Aushéarten: Die Wafer fur 30-60 Minuten bei 110-120°C im Ofen backen.

Visualisierungen
Diagramm des experimentellen Arbeitsablaufs
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Abbildung 1: Experimenteller Arbeitsablauf zur Oberflachenmodifizierung.
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Diagramm des Silanisierungsmechanismus

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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